3-Chloro-4-hydroxy-5-methylbenzonitrile
Overview
Description
3-Chloro-4-hydroxy-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClNO. It has a molecular weight of 167.59 . This compound is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-hydroxy-5-methylbenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methyl group at positions 3, 4, and 5 respectively. The benzene ring also carries a nitrile group .Scientific Research Applications
Photochemical Properties and Reactions
Research by Bonnichon et al. (1999) explored the photochemistry of substituted 4-halogenophenols, including the effects of CN substituents on their behavior in aqueous solutions. This study, using transient absorption spectroscopy and product analysis, detected and identified transient species converted into various photoproducts, highlighting the influence of CN substitution on photochemical reactions. These findings suggest that compounds like 3-Chloro-4-hydroxy-5-methylbenzonitrile could be of interest in studies investigating photochemical processes and the design of photo-responsive materials (Bonnichon, Grabner, Guyot, & Richard, 1999).
Chemical Synthesis and Modification
A study by Zheng et al. (2009) reported on an improved synthesis method for derivatives of isoquinolin-3-ol, starting from similar benzonitrile compounds. This research demonstrates the potential for chemical modifications and syntheses involving halogenated benzonitriles, suggesting that 3-Chloro-4-hydroxy-5-methylbenzonitrile could serve as a precursor or intermediate in the synthesis of complex organic compounds (Zheng, Wang, Scola, & D'Andrea, 2009).
Nucleophilic Substitution Reactions
Guo et al. (2008) explored the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution, incorporating a microwave system in their synthesis method. Their findings on the reactivity and substitution yields of different halogenated precursors underline the potential utility of halogenated benzonitriles like 3-Chloro-4-hydroxy-5-methylbenzonitrile in nucleophilic substitution reactions, which are foundational in organic synthesis and medicinal chemistry (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).
Corrosion Inhibition
Research on 2-aminobenzene-1,3-dicarbonitriles by Verma, Quraishi, and Singh (2015) investigated their effectiveness as corrosion inhibitors on mild steel, revealing that such compounds can significantly reduce corrosion in acidic environments. This suggests that structurally similar compounds, potentially including 3-Chloro-4-hydroxy-5-methylbenzonitrile, could have applications in corrosion protection, highlighting the importance of understanding the chemical properties and interactions of halogenated benzonitriles (Verma, Quraishi, & Singh, 2015).
Safety And Hazards
Safety information for 3-Chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloro-4-hydroxy-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDCHYPSLUZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597623 | |
Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxy-5-methylbenzonitrile | |
CAS RN |
173900-45-3 | |
Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.